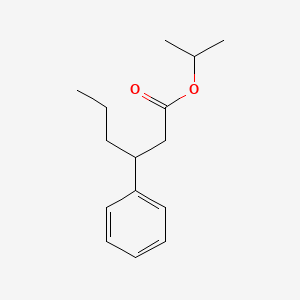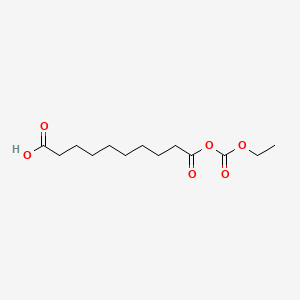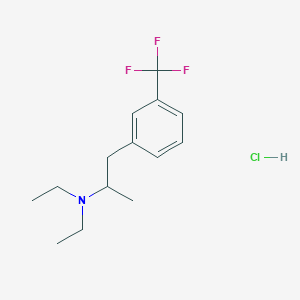
N,N-Diethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride typically involves a series of chemical reactions. One common method includes the Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate (nBu4NOAc) . This is followed by a hydrogenation reaction of the crude mixture of products in a cascade process .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of microwave-assisted conditions can reduce reaction times without affecting selectivity and yield . The final product is obtained through reductive amination using a catalyst with a very low content of precious metal .
化学反応の分析
Types of Reactions
N,N-Diethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium acetate (Pd(OAc)2), tetrabutylammonium acetate (nBu4NOAc), and hydrogen gas (H2) . The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Mizoroki-Heck cross-coupling reaction produces a mixture of 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene and ethyl 3-(3-trifluoromethylphenyl)propanoate .
科学的研究の応用
N,N-Diethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard for pharmaceutical testing.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new chemical processes and materials.
作用機序
The mechanism of action of N,N-Diethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical processes . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
類似化合物との比較
Similar Compounds
Some compounds similar to N,N-Diethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine Hydrochloride include:
Uniqueness
This compound is unique due to its specific chemical structure, which includes a trifluoromethyl group attached to a phenyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
分子式 |
C14H21ClF3N |
|---|---|
分子量 |
295.77 g/mol |
IUPAC名 |
N,N-diethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H20F3N.ClH/c1-4-18(5-2)11(3)9-12-7-6-8-13(10-12)14(15,16)17;/h6-8,10-11H,4-5,9H2,1-3H3;1H |
InChIキー |
XHRNASBQDSCIRL-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(C)CC1=CC(=CC=C1)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


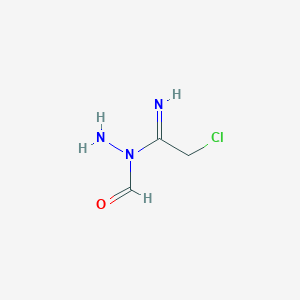

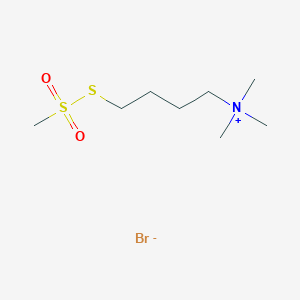
![Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13852527.png)
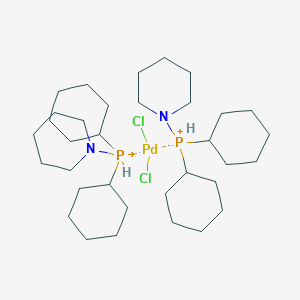
![4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13852556.png)
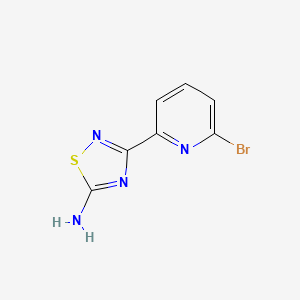
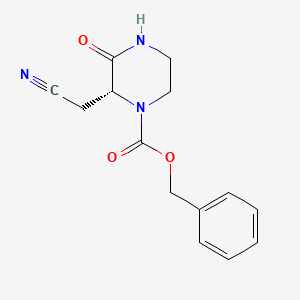
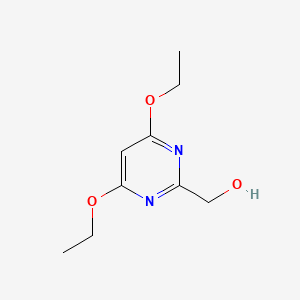
![Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13852582.png)
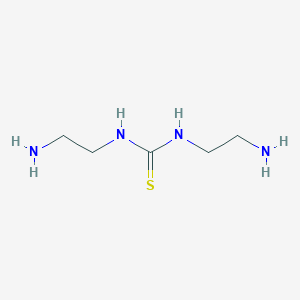
![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
